molecular formula C20H25N3O5S B5297838 ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Cat. No.: B5297838
M. Wt: 419.5 g/mol
InChI Key: YQJZODHNAKLRKH-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

    Incorporation of the Furan Ring: The furan ring is attached via acylation reactions, where furan-2-carbonyl chloride reacts with the piperazine derivative.

    Final Coupling: The final step involves coupling the thiophene ring with the piperazine-furan intermediate through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The carbonyl groups in the furan and thiophene rings can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene and furan rings may enhance binding affinity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ETHYL-2-{2-[4-(BENZOYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ETHYL-2-{2-[4-(PYRIDINE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of the furan ring, which can provide additional sites for hydrogen bonding and π-π interactions, potentially enhancing its biological activity compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

ethyl 5-ethyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-3-14-12-15(20(26)27-4-2)18(29-14)21-17(24)13-22-7-9-23(10-8-22)19(25)16-6-5-11-28-16/h5-6,11-12H,3-4,7-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJZODHNAKLRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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